REACTION_CXSMILES
|
[O:1]1[CH2:15][CH:2]1[CH2:3][O:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1.[CH3:16][O:17][C:18]1[CH:23]=[CH:22][C:21]([N:24]2[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]2)=[CH:20][CH:19]=1>C(O)C>[CH3:16][O:17][C:18]1[CH:19]=[CH:20][C:21]([N:24]2[CH2:29][CH2:28][N:27]([CH2:15][CH:2]([OH:1])[CH2:3][O:4][C:5]3[C:14]4[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=4)[CH:8]=[CH:7][CH:6]=3)[CH2:26][CH2:25]2)=[CH:22][CH:23]=1
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
O1C(COC2=CC=CC3=CC=CC=C23)C1
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)N1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature for 6 hours
|
Duration
|
6 h
|
Type
|
WAIT
|
Details
|
The reaction mixture was then left
|
Type
|
CUSTOM
|
Details
|
the ethanol subsequently evaporated off
|
Type
|
DISSOLUTION
|
Details
|
The oily residue was dissolved in chloroform
|
Type
|
ADDITION
|
Details
|
ether was added
|
Type
|
CUSTOM
|
Details
|
the dihydrochloride thereby precipitating out
|
Type
|
FILTRATION
|
Details
|
This was filtered off with suction
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol/ethanol (1:3)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)N1CCN(CC1)CC(COC1=CC=CC2=CC=CC=C12)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |